N,N-dimethylpiperidine-3-carboxamide hydrochloride
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Overview
Description
N,N-dimethylpiperidine-3-carboxamide hydrochloride is an organic compound with the molecular formula C8H17ClN2O. It is a white to pale yellow crystalline solid that is highly soluble in water and alcohol. This compound is commonly used in organic synthesis as a catalyst, solvent, and reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylpiperidine-3-carboxamide hydrochloride can be synthesized through a two-step process:
Formation of Piperidine-3-carboxylic Acid Anhydride: Piperidine reacts with acetic anhydride to form piperidine-3-carboxylic acid anhydride.
Reaction with Dimethylamine: The anhydride is then reacted with dimethylamine in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification Steps: Using crystallization and filtration techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halides are commonly used.
Major Products Formed
Oxidation: Formation of N,N-dimethylpiperidine-3-carboxamide oxides.
Reduction: Formation of N,N-dimethylpiperidine-3-amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N,N-dimethylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a solvent in chemical synthesis.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of N,N-dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It acts as a catalyst by facilitating the formation of transition states in chemical reactions. The compound’s structure allows it to stabilize reactive intermediates, thereby increasing the reaction rate. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
N,N-dimethylpiperidine-3-carboxamide hydrochloride can be compared with other similar compounds such as:
N,N-dimethylpiperidine-4-carboxamide: Similar in structure but differs in the position of the carboxamide group.
N,N-dimethylpiperidine-2-carboxamide: Another structural isomer with the carboxamide group at the 2-position.
N,N-dimethylpiperidine-3-carboxamide: The non-hydrochloride form of the compound
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Biological Activity
N,N-dimethylpiperidine-3-carboxamide hydrochloride (also known as DMPC-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DMPC-HCl, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₆N₂O·HCl, with a molecular weight of 194.69 g/mol. The compound features a piperidine ring with a carboxamide functional group, which contributes to its biological activity.
The biological activity of DMPC-HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing the activity of these targets through the following mechanisms:
- Enzyme Inhibition : DMPC-HCl has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Receptor Binding : The compound's structural similarities to other biologically active molecules allow it to bind to specific receptors, potentially influencing various signaling pathways in cells.
Applications in Research
DMPC-HCl has diverse applications in scientific research:
- Medicinal Chemistry : It is investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds .
- Biochemical Assays : The compound is employed in studies involving enzyme mechanisms and as a reagent in biochemical assays, aiding in the understanding of enzyme kinetics and interactions.
- Cancer Research : Recent studies indicate that piperidine derivatives, including DMPC-HCl, exhibit anticancer activity. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Several studies highlight the biological activity of DMPC-HCl and related compounds:
- Inhibition of Cholinesterases : A study demonstrated that DMPC-HCl effectively inhibits AChE and BuChE, showcasing its potential for treating Alzheimer's disease by enhancing cholinergic neurotransmission .
- Anticancer Activity : Research involving piperidine derivatives indicated that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. These findings suggest that modifications to the piperidine structure can enhance anticancer properties .
- Cathepsin K Inhibition : Novel derivatives based on piperidine-3-carboxamide were synthesized and evaluated for their inhibitory activities against cathepsin K, an enzyme involved in bone resorption. One derivative showed an IC₅₀ value of 13.52 µM, indicating promising anti-bone resorption activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMPC-HCl, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-diethylpiperidine-3-carboxamide hydrochloride | C₉H₁₉ClN₂O | Contains ethyl groups instead of methyl groups |
1-methylpiperidine | C₆H₁₃N | Lacks carboxamide functionality |
Piperidine | C₅H₁₁N | Simple structure without substituents |
N-methylpyrrolidinone | C₆H₁₁NO | Five-membered ring structure |
DMPC-HCl stands out due to its dual functionality as both a catalyst and a reagent in biological studies. Its ability to stabilize reactive intermediates enhances its utility in synthetic chemistry and biological applications .
Properties
IUPAC Name |
N,N-dimethylpiperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCILIXPFSSGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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